molecular formula C9H5BrF3N B13463587 3-bromo-1-(trifluoromethyl)-1H-indole

3-bromo-1-(trifluoromethyl)-1H-indole

Cat. No.: B13463587
M. Wt: 264.04 g/mol
InChI Key: DLIQWJDVFHTATK-UHFFFAOYSA-N
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Description

3-Bromo-1-(trifluoromethyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic compounds. This compound is characterized by the presence of a bromine atom at the third position and a trifluoromethyl group at the first position of the indole ring. Indoles are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-1-(trifluoromethyl)-1H-indole typically involves the bromination of 1-(trifluoromethyl)-1H-indole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products with minimal by-products.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized to form various oxidized derivatives or reduced to remove the bromine or trifluoromethyl groups.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon under hydrogen atmosphere.

Major Products Formed:

  • Substituted indoles with various functional groups replacing the bromine atom.
  • Oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Chemistry: 3-Bromo-1-(trifluoromethyl)-1H-indole is used as a building block in organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It serves as a lead compound for the development of new drugs.

Medicine: In medicinal chemistry, this compound derivatives are explored for their therapeutic potential in treating various diseases such as cancer, infections, and neurological disorders.

Industry: The compound is used in the synthesis of specialty chemicals and materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 3-bromo-1-(trifluoromethyl)-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

    3-Chloro-1-(trifluoromethyl)-1H-indole: Similar structure with a chlorine atom instead of bromine.

    1-(Trifluoromethyl)-1H-indole: Lacks the bromine atom, providing a basis for comparison in terms of reactivity and biological activity.

    3-Bromo-1H-indole: Lacks the trifluoromethyl group, allowing for comparison of the effects of the trifluoromethyl group on the compound’s properties.

Uniqueness: 3-Bromo-1-(trifluoromethyl)-1H-indole is unique due to the combined presence of both bromine and trifluoromethyl groups, which impart distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the bromine atom provides a site for further functionalization through substitution reactions.

Properties

Molecular Formula

C9H5BrF3N

Molecular Weight

264.04 g/mol

IUPAC Name

3-bromo-1-(trifluoromethyl)indole

InChI

InChI=1S/C9H5BrF3N/c10-7-5-14(9(11,12)13)8-4-2-1-3-6(7)8/h1-5H

InChI Key

DLIQWJDVFHTATK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C(F)(F)F)Br

Origin of Product

United States

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